4-ethyl-1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine

Catalog No.
S13830380
CAS No.
M.F
C11H21N3
M. Wt
195.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-ethyl-1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol...

Product Name

4-ethyl-1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine

IUPAC Name

4-ethyl-2-methyl-5-(2-methylbutan-2-yl)pyrazol-3-amine

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

InChI

InChI=1S/C11H21N3/c1-6-8-9(11(3,4)7-2)13-14(5)10(8)12/h6-7,12H2,1-5H3

InChI Key

GWFMLAGBFCSPEB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C(C)(C)CC)C)N

4-ethyl-1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine is a compound belonging to the class of pyrazole derivatives, characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2. Its molecular formula is C11H18N4C_{11}H_{18}N_4, and it has a molecular weight of approximately 206.29 g/mol. The structure features an ethyl group, a methyl group, and a branched alkyl substituent (2-methylbutan-2-yl), contributing to its unique physicochemical properties, such as enhanced solubility and reactivity.

, including:

  • Oxidation: This can convert the compound to corresponding oxides using oxidizing agents like potassium permanganate.
  • Reduction: The compound can be reduced, for instance, by converting nitro groups to amines using hydrogen gas over a palladium catalyst.
  • Substitution: Halogenation or alkylation reactions can occur using halogenating agents or alkyl halides.

The choice of reagents and conditions significantly influences the products formed from these reactions, leading to potential derivatives that may exhibit varied biological activities.

Research indicates that pyrazole derivatives, including 4-ethyl-1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine, exhibit a range of biological activities. These compounds are often studied for their potential as:

  • Enzyme inhibitors: They may modulate the activity of specific enzymes involved in various metabolic pathways.
  • Receptor modulators: The compound could interact with various receptors, influencing signal transduction pathways.

Preliminary studies suggest potential therapeutic effects, including anti-inflammatory and anticancer properties, although detailed mechanisms of action require further investigation.

The synthesis of 4-ethyl-1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. Common methods include:

  • Solvents: Ethanol, methanol, or acetic acid are often used as solvents.
  • Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide may be employed to facilitate reactions.
  • Temperature: Reactions are generally conducted at reflux temperatures to enhance yield and purity.

Industrial production may utilize continuous flow processes for improved efficiency.

4-ethyl-1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine has potential applications in several fields:

  • Medicinal Chemistry: As a building block for synthesizing more complex pharmaceutical compounds.
  • Agricultural Chemistry: Investigated for its potential use in developing agrochemicals.
  • Material Science: Studied for its properties that could be useful in creating novel materials.

Interaction studies are crucial for understanding how 4-ethyl-1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine interacts with biological systems. These studies reveal how the compound binds to specific molecular targets, such as enzymes or receptors. The presence of both ethyl and branched alkyl groups enhances its lipophilicity, which may improve binding affinity to hydrophobic pockets in biological targets.

Several compounds share structural similarities with 4-ethyl-1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine:

Compound NameStructure FeaturesUnique Aspects
4-Ethyl-3-methylpyrazoleContains a pyrazole ringLacks branched alkyl groups
4-MethylpyrazoleSimilar pyrazole structureContains only one methyl group instead of ethyl
3,5-DimethylpyrazoleTwo methyl groups on the pyrazole ringDifferent substitution pattern affecting reactivity

Uniqueness

The uniqueness of 4-ethyl-1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amines lies in its specific combination of alkyl substituents. This structural diversity can lead to different biological activities and applications compared to other pyrazole derivatives. The presence of both ethyl and branched alkyl groups may enhance solubility and reactivity, making it a valuable compound for further research in medicinal chemistry.

Traditional Cyclization Approaches Using Hydrazine Derivatives

Traditional cyclization methods employ hydrazine derivatives to construct the pyrazole core via [3+2] cycloaddition or condensation reactions. For 4-ethyl-1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine, the synthesis typically begins with a β-ketonitrile precursor bearing the 2-methylbutan-2-yl group. Hydrazine reacts with the β-ketonitrile to form a hydrazone intermediate, which undergoes intramolecular cyclization to yield the pyrazole ring.

For example, reacting 3-(2-methylbutan-2-yl)-3-oxopropanenitrile with methylhydrazine in ethanol at reflux facilitates the formation of the 1-methylpyrazole scaffold. Subsequent ethyl group introduction at C4 is achieved via alkylation using ethyl bromide under basic conditions. The reaction’s regioselectivity is controlled by steric effects, where the bulky 2-methylbutan-2-yl group directs substitution to the less hindered C4 position.

Table 1: Representative Conditions for Traditional Cyclization

PrecursorHydrazine DerivativeSolventTemperature (°C)Yield (%)
3-(2-Methylbutan-2-yl)-3-oxopropanenitrileMethylhydrazineEthanol8072
Ethyl 3-cyano-3-(2-methylbutan-2-yl)acrylateHydrazine hydrateTHF6068

Key challenges include managing the steric bulk of the 2-methylbutan-2-yl group, which can hinder cyclization kinetics. Catalytic additives, such as acetic acid, are often employed to protonate the hydrazine and enhance electrophilicity at the nitrile carbon.

Continuous Flow Process Optimization for Industrial-Scale Production

Continuous flow chemistry addresses limitations of batch synthesis, such as heat dissipation and mixing inefficiencies, critical for exothermic cyclization reactions. In a modular flow reactor, the β-ketonitrile and methylhydrazine are introduced via separate feed streams, ensuring precise stoichiometric control. The reaction occurs in a heated tubular reactor (residence time: 10–15 minutes), followed by in-line quenching and purification.

Table 2: Batch vs. Continuous Flow Parameters

ParameterBatch ReactorContinuous Flow Reactor
Reaction Time6–8 hours15 minutes
Temperature Control±5°C±1°C
Yield68–72%85–88%
Byproduct Formation8–12%<3%

The continuous process achieves higher yields by minimizing side reactions, such as over-alkylation at C4. Additionally, real-time monitoring via FTIR or UV-Vis spectroscopy ensures consistent product quality, making this method suitable for kilogram-scale synthesis.

Heterocyclic Acetonitrile Precursor Strategies

Heterocyclic acetonitrile precursors offer a modular route to functionalized pyrazoles. For instance, 3-(2-methylbutan-2-yl)-2-cyanoacrylamide derivatives react with methylhydrazine in a tandem Michael addition-cyclization sequence. The acrylamide’s electron-withdrawing cyano group activates the α,β-unsaturated system for nucleophilic attack, while the amide moiety directs regioselective amination at C5.

Mechanistic Insights:

  • Michael Addition: Methylhydrazine attacks the β-position of the acrylamide, forming a zwitterionic intermediate.
  • Cyclization: The terminal amine of hydrazine displaces the amide group, closing the pyrazole ring.
  • Tautomerization: The intermediate tautomerizes to the aromatic pyrazole, stabilized by conjugation.

Table 3: Acetonitrile Precursors and Corresponding Products

Precursor StructureProduct Substitution PatternYield (%)
2-Cyano-3-(2-methylbutan-2-yl)acrylamide5-Amino-1-methyl-3-(2-methylbutan-2-yl)78
Ethyl 2-cyano-3-(2-methylbutan-2-yl)acrylate5-Amino-4-ethyl-3-(2-methylbutan-2-yl)81

This method’s versatility allows for late-stage functionalization, enabling the introduction of ethyl and methyl groups via tailored precursors. However, the synthesis of sterically hindered acrylamides requires high-pressure conditions (e.g., 50–100 bar) to overcome kinetic barriers.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

195.173547683 g/mol

Monoisotopic Mass

195.173547683 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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